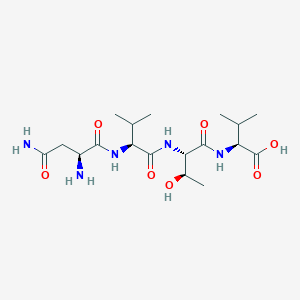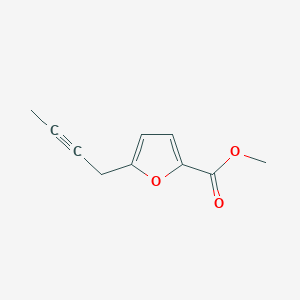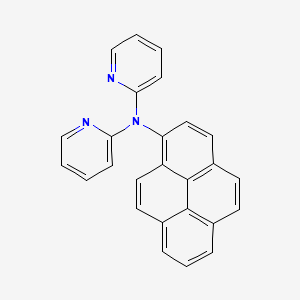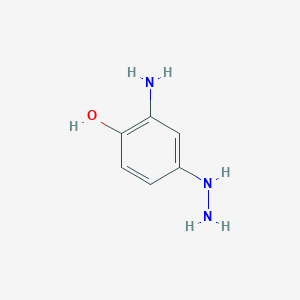![molecular formula C21H27N3O5S2 B12532249 N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide CAS No. 692721-83-8](/img/structure/B12532249.png)
N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a sulfonamide group, and hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: This could involve the cyclization of an ortho-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Sulfonamide Group: This step might involve the reaction of the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of Hydroxyethyl Groups: The final step could involve the alkylation of the amine group with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiazole moiety could play a role in binding to specific sites, while the sulfonamide group might interact with other functional groups in the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide: Unique due to its specific combination of functional groups.
Other Benzothiazole Derivatives: Often studied for their biological activity.
Sulfonamide Compounds: Widely used in medicinal chemistry for their antibacterial properties.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiazole core with hydroxyethyl and sulfonamide groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
692721-83-8 |
|---|---|
Molecular Formula |
C21H27N3O5S2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-13-14(2)19(27)15(3)20-18(13)23-21(30-20)22-12-16-4-6-17(7-5-16)31(28,29)24(8-10-25)9-11-26/h4-7,25-27H,8-12H2,1-3H3,(H,22,23) |
InChI Key |
LHTSXEYERPMXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N(CCO)CCO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)


